molecular formula C22H15BrN4O2 B2360248 3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-49-9

3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2360248
CAS No.: 477853-49-9
M. Wt: 447.292
InChI Key: MRYWKCYCYGJREE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a quinazoline core, with bromophenyl and methoxyphenoxy substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline typically involves multi-step organic reactions. One common method includes the oxidative C(sp3)–H functionalization of methyl-azaheteroarenes, which is a facile route to triazoloquinazolines . This method involves the use of I2-DMSO as the oxidizing agent, enabling the formation of the triazoloquinazoline core through a direct oxidative functionalization of sp3 C–H bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazoloquinazoline core.

    Substitution: The bromophenyl and methoxyphenoxy groups can undergo substitution reactions, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like I2-DMSO for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted triazoloquinazolines with different functional groups.

Scientific Research Applications

3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of the PCAF bromodomain, which is involved in the regulation of gene expression . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline is unique due to its specific combination of bromophenyl and methoxyphenoxy groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes like PCAF bromodomain sets it apart from other similar compounds .

Properties

IUPAC Name

3-(4-bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN4O2/c1-28-16-10-12-17(13-11-16)29-22-24-19-5-3-2-4-18(19)21-26-25-20(27(21)22)14-6-8-15(23)9-7-14/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYWKCYCYGJREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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